Structural Distinction and Target Definition in CCR5 Antagonism Patent Claims
The compound is specifically claimed as an active ingredient in a patent family (WO 2006/006393) for pyrazole derivatives useful as CCR5 antagonists. This defines a clear mechanistic distinction from other aminopyrazoles, which may target receptors like NPY5, 5-HT2A, or p38α MAPK. While quantitative IC50/Kd values for this specific compound are not publicly disclosed in the patent abstract or available literature, its explicit inclusion in a patent claiming therapeutic utility for CCR5-mediated diseases (HIV infection, asthma, rheumatoid arthritis) provides a strong, verifiable target annotation [1].
| Evidence Dimension | Primary Biological Target (as per patent claim) |
|---|---|
| Target Compound Data | CCR5 chemokine receptor |
| Comparator Or Baseline | 5-Amino-1-(4-methylphenyl)-3-((4-methoxyphenylsulfonamido)phenyl)pyrazole (NPY5 receptor antagonist) |
| Quantified Difference | N/A (Qualitative Target Difference) |
| Conditions | Patent claim for pharmaceutical composition and method of treatment |
Why This Matters
This defines the compound's primary, patented use-case, directing procurement for specific research programs in HIV and inflammation, as opposed to unrelated targets like neuropeptide Y or cancer kinases.
- [1] Shimizu M. Pyrazole Compounds. Patent WO 2006/006393. View Source
